Phenol, 4,4'-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- is a compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, hydroxy derivatives, and substituted pyrazoles with various functional groups. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- has several scientific research applications:
Chemistry: The compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: Pyrazole derivatives, including this compound, have shown significant biological activities, such as antioxidant and anticancer properties. They are evaluated for their potential as therapeutic agents in treating various diseases.
Industry: In the industrial sector, the compound’s derivatives are explored for their use in developing new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound can activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole core structure and exhibit comparable biological activities.
3,5-Substituted Pyrazoles: These compounds also contain the pyrazole ring and are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
263717-30-2 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)-4-methyl-2-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-15-21(16-7-11-19(25)12-8-16)23-24(18-5-3-2-4-6-18)22(15)17-9-13-20(26)14-10-17/h2-14,25-26H,1H3 |
InChI Key |
HZBZKUVKHRROIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.